molecular formula C14H21BO4 B1313019 2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 214360-69-7

2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1313019
M. Wt: 264.13 g/mol
InChI Key: SGMCDJPHIFYVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester with a 2,4-dimethoxyphenyl group attached to it. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The 2,4-dimethoxyphenyl group is a type of aryl group, which is often involved in various chemical reactions.


Chemical Reactions Analysis

Boronic esters are known to participate in several types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of the boronic ester with a halide or triflate in the presence of a palladium catalyst .

Scientific Research Applications

Application in Medicinal Chemistry

  • Results : Some derivatives have shown potent antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .

Application in Neuropharmacology

  • Results : Some derivatives have shown promising results in reducing oxidative stress and improving cognitive functions in preclinical models .

Application in Heterocyclic Chemistry

  • Results : Production of new compounds with potential as lead structures for drug development .

Application in Antimicrobial Research

  • Results : Some derivatives exhibit potent activity against Gram-positive bacteria and are considered for further development as antibiotics .

Application in Molecular Docking Studies

  • Results : Insights into the potential efficacy of derivatives as inhibitors of key biological targets, such as bacterial RNA polymerase .

Application in Organic Synthesis

  • Results : Synthesis of diverse organic molecules, expanding the toolkit available for drug discovery and material science .

Application in Antioxidant Research

  • Results : Identification of compounds with significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-8-7-10(16-5)9-12(11)17-6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMCDJPHIFYVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430825
Record name 2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

214360-69-7
Record name 2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
5
Citations
M Hirano, H Okada, C Hayasaka, N Komine… - New Journal of …, 2022 - pubs.rsc.org
Ru-catalysed cross-dimerisation of 3,8-di(hexyn-1-yl)dibenzo[d,d']benzo[2,1-b,3,4-b’]difuran [3,8-di(hexyn-1-yl)-DBBDF] with 2 equivalents of methyl (E)-penta-2,4-dienoate produces 3,8…
Number of citations: 3 pubs.rsc.org
C Rodriguez-Seco, M Mendez… - … applied materials & …, 2020 - ACS Publications
Four hole transport materials (HTMs) based on a benzothiadiazole (BT) central core have been synthesized and successfully employed in triple-cation mixed-halide perovskite solar …
Number of citations: 27 pubs.acs.org
R Pudi, C Rodríguez‐Seco… - European Journal of …, 2018 - Wiley Online Library
Carrier mobility in organic thin films is a key parameter for devices that use molecules as selective contacts such as organic and perovskite solar cells. Herein, we describe the synthesis …
E Yalcin, M Can, C Rodriguez-Seco, E Aktas… - Energy & …, 2019 - pubs.rsc.org
Herein, we studied the use of two different Self Assembled Monolayers (SAMs) made of semiconductor hole transport organic molecules to replace the most common p-type contact, …
Number of citations: 110 pubs.rsc.org
CEP Galvis, DA González, E Martinez-Ferrero… - Chemical …, 2023 - pubs.rsc.org
Self-assembling molecules (SAMs), as selective contacts, play an important role in perovskite solar cells (PSCs), determining the performance and stability of these photovoltaic devices…
Number of citations: 0 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.